![molecular formula C20H15ClN4O2 B2848563 2-{2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-phenylacetamide CAS No. 1260933-15-0](/img/structure/B2848563.png)
2-{2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-phenylacetamide
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Description
2-{2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-phenylacetamide is a useful research compound. Its molecular formula is C20H15ClN4O2 and its molecular weight is 378.82. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds containing the1,2,4-oxadiazole moiety, such as the one , have been reported to exhibit a broad range of biological activities . They have been studied for their antibacterial, anti-mycobacterial, antitumor, anti-viral, and antioxidant activities . Therefore, the targets could be enzymes or proteins involved in these biological processes.
Mode of Action
It’s known that compounds with a1,2,4-oxadiazole ring, like the one in our compound, can interact with their targets in various ways, leading to changes in biological processes . For instance, some oxadiazole derivatives have been found to inhibit reverse transcriptase, an enzyme crucial for the replication of certain viruses .
Biochemical Pathways
Given the broad range of biological activities associated with1,2,4-oxadiazole derivatives , it can be inferred that multiple pathways could be affected. These might include pathways related to bacterial growth, tumor progression, viral replication, and oxidative stress.
Pharmacokinetics
A study on similar oxadiazole derivatives has discussed their pharmacokinetic properties and admet (absorption, distribution, metabolic, excretion, and toxicity) profiles .
Result of Action
Based on the reported biological activities of1,2,4-oxadiazole derivatives , it can be inferred that the compound might lead to the inhibition of bacterial growth, reduction of tumor progression, prevention of viral replication, and mitigation of oxidative stress.
Properties
IUPAC Name |
2-[2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]pyrrol-1-yl]-N-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClN4O2/c21-15-7-4-6-14(12-15)19-23-20(27-24-19)17-10-5-11-25(17)13-18(26)22-16-8-2-1-3-9-16/h1-12H,13H2,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUHMPQSIPWGBHS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CN2C=CC=C2C3=NC(=NO3)C4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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